molecular formula C15H11FO4 B1473732 5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid CAS No. 1375068-82-8

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Cat. No.: B1473732
CAS No.: 1375068-82-8
M. Wt: 274.24 g/mol
InChI Key: QCZWSMMGBYXHGI-UHFFFAOYSA-N
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Description

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is an organic compound with the molecular formula C15H11FO4 This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction of the aromatic rings can produce partially or fully hydrogenated compounds.

Scientific Research Applications

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The carboxymethyl and fluorobenzoic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxymethyl group.

    4-Formylphenylboronic acid: Another similar compound with a different position of the formyl group on the phenyl ring.

Uniqueness

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is unique due to the presence of both a carboxymethyl group and a fluorobenzoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

5-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-5-4-11(8-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZWSMMGBYXHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742975
Record name 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-82-8
Record name 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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